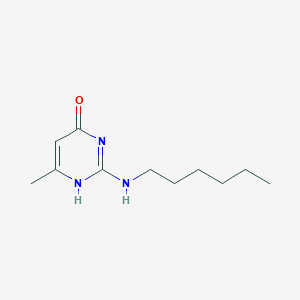
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidines. It is also known as HAMP, and it has been identified as a potent inhibitor of protein kinase CK2. CK2 is a crucial protein kinase that plays a vital role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a promising compound for scientific research.
Mechanism of Action
HAMP inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. The inhibition of CK2 by HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy.
Biochemical and Physiological Effects:
HAMP has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using HAMP in lab experiments is its potency as a CK2 inhibitor. This makes it an attractive compound for studying the role of CK2 in various cellular processes. However, the synthesis of HAMP is a complex process that requires specialized equipment and expertise, which may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the use of HAMP in scientific research. One area of research is the development of HAMP-based anticancer drugs. HAMP has been shown to induce apoptosis in cancer cells, making it a promising compound for cancer therapy. Another area of research is the development of HAMP-based treatments for inflammatory diseases such as rheumatoid arthritis. HAMP has also been shown to have a neuroprotective effect, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of HAMP in these areas.
Synthesis Methods
The synthesis of HAMP involves a multi-step process that includes the reaction of 2-amino-4,6-dichloropyrimidine with hexylamine under basic conditions. This is followed by the reaction of the resulting intermediate with methyl isocyanate to yield the final product, 2-(hexylamino)-6-methyl-1H-pyrimidin-4-one. The synthesis of HAMP is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
HAMP has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of CK2, making it an attractive target for the development of new anticancer drugs. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death in cancer cells. HAMP has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
|---|---|
Molecular Formula |
C11H19N3O |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(hexylamino)-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H19N3O/c1-3-4-5-6-7-12-11-13-9(2)8-10(15)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
SVJISDUCVHBCKL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
Canonical SMILES |
CCCCCCNC1=NC(=O)C=C(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)


![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)
![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)